molecular formula C12H12ClNO B13451182 Dehydro Norketamine-d4 CAS No. 1246816-68-1

Dehydro Norketamine-d4

Cat. No.: B13451182
CAS No.: 1246816-68-1
M. Wt: 225.71 g/mol
InChI Key: BXBPJMHHWPXBJL-NMRLXUNGSA-N
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Description

Dehydro Norketamine-d4 is a deuterium-labeled derivative of dehydronorketamine, a minor metabolite of ketamine. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C12H8D4ClNO, and it has a molecular weight of 225.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydro Norketamine-d4 is synthesized through the dehydrogenation of its precursor, norketamine. The process involves the use of deuterium to replace hydrogen atoms, resulting in a stable isotope-labeled compound. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the dehydrogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and stability of the compound. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Dehydro Norketamine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidation and reduction products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dehydro Norketamine-d4 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of ketamine metabolites.

    Biology: Employed in studies to understand the metabolic pathways of ketamine and its derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and pain.

    Industry: Utilized in the development of new pharmaceuticals and in drug testing assays.

Mechanism of Action

Dehydro Norketamine-d4 exerts its effects by acting as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor. This modulation affects neurotransmission and has been hypothesized to produce rapid antidepressant effects. The compound also interacts with other molecular targets, including the NMDA receptor, although its activity at this receptor is relatively weak .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise quantification and tracking of metabolic pathways. Its deuterium labeling provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .

Properties

CAS No.

1246816-68-1

Molecular Formula

C12H12ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

6-amino-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/i1D,2D,5D,6D

InChI Key

BXBPJMHHWPXBJL-NMRLXUNGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2(CCC=CC2=O)N)Cl)[2H])[2H]

Canonical SMILES

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N

Origin of Product

United States

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